molecular formula C15H18N2 B5239216 N-benzyl-N-(pyridin-3-ylmethyl)ethanamine

N-benzyl-N-(pyridin-3-ylmethyl)ethanamine

Cat. No.: B5239216
M. Wt: 226.32 g/mol
InChI Key: LLCVOCKWBRMDOI-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-3-ylmethyl)ethanamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a benzyl group, a pyridin-3-ylmethyl group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-(pyridin-3-ylmethyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the reductive amination of pyridin-3-ylmethyl ketone with benzylamine using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(pyridin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-(pyridin-3-ylmethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyridin-3-ylmethyl group is particularly important for its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(pyridin-3-ylmethyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and pyridin-3-ylmethyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-benzyl-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16-11-15/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCVOCKWBRMDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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